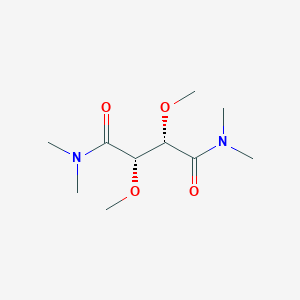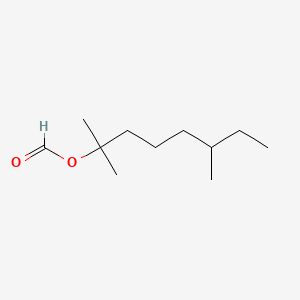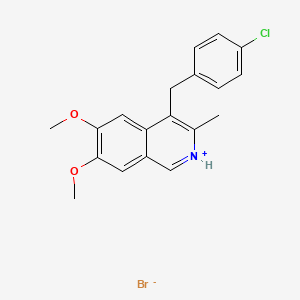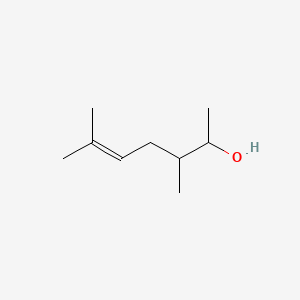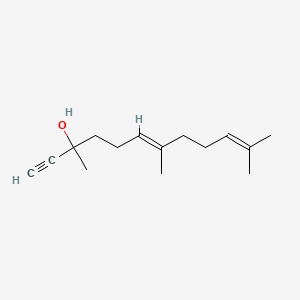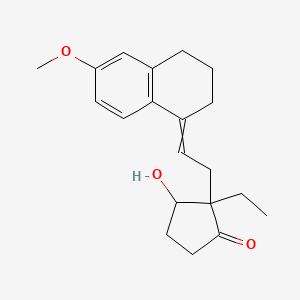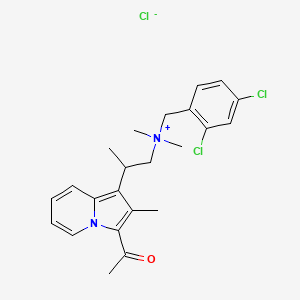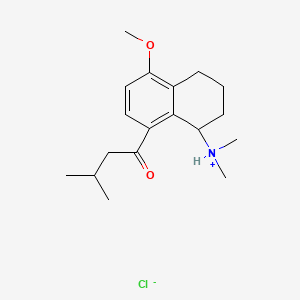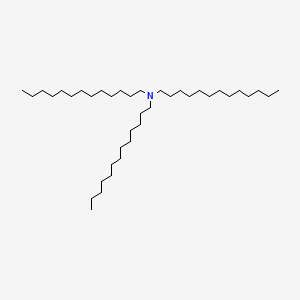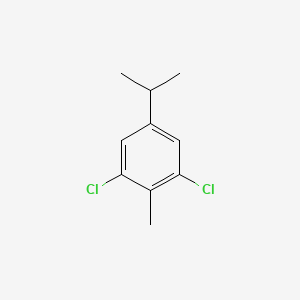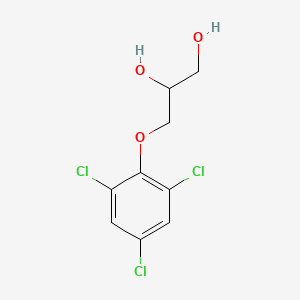
3-(2,4,6-Trichlorophenoxy)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4,6-Trichlorophenoxy)propane-1,2-diol is an organic compound with the molecular formula C9H9Cl3O3 It is characterized by the presence of a trichlorophenoxy group attached to a propane-1,2-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol typically involves the reaction of 2,4,6-trichlorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the process involves the use of continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH .
化学反应分析
Types of Reactions
3-(2,4,6-Trichlorophenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the trichlorophenoxy group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
3-(2,4,6-Trichlorophenoxy)propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trichlorophenoxy group is crucial for its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
相似化合物的比较
Similar Compounds
3-(4-Chlorophenoxy)propane-1,2-diol: Similar structure but with fewer chlorine atoms.
3-(2,4-Dichlorophenoxy)propane-1,2-diol: Contains two chlorine atoms instead of three.
3-(2,4,6-Trichlorophenoxy)ethanol: Similar trichlorophenoxy group but different backbone.
Uniqueness
3-(2,4,6-Trichlorophenoxy)propane-1,2-diol is unique due to the presence of three chlorine atoms on the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific binding interactions and chemical stability .
属性
CAS 编号 |
5112-23-2 |
|---|---|
分子式 |
C9H9Cl3O3 |
分子量 |
271.5 g/mol |
IUPAC 名称 |
3-(2,4,6-trichlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H9Cl3O3/c10-5-1-7(11)9(8(12)2-5)15-4-6(14)3-13/h1-2,6,13-14H,3-4H2 |
InChI 键 |
UEYYGXZIKYKIMT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)OCC(CO)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
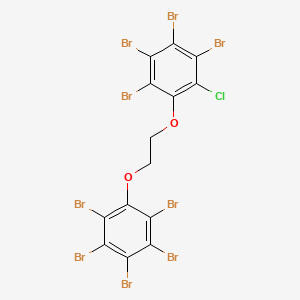
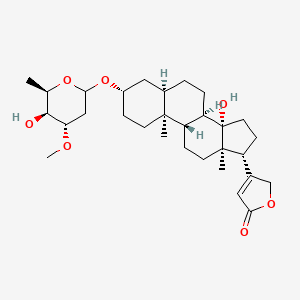
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
